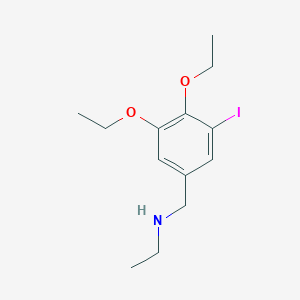![molecular formula C14H18N4O2 B283422 (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine](/img/structure/B283422.png)
(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
作用機序
The mechanism of action of (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine involves the formation of a covalent bond between the triazole ring and a specific biomolecule. This covalent bond formation allows for the selective labeling and tracking of specific biomolecules in living cells.
Biochemical and Physiological Effects:
Studies have shown that (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine does not have any significant biochemical or physiological effects on living cells. The compound is non-toxic and does not interfere with normal cellular processes.
実験室実験の利点と制限
One of the main advantages of (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine is its selectivity for specific biomolecules in living cells. This selectivity allows for the visualization and tracking of specific cellular processes, which can provide valuable insights into the underlying mechanisms of various diseases and conditions. However, the compound has some limitations in laboratory experiments, including its relatively low solubility in aqueous solutions and its sensitivity to light and air.
将来の方向性
There are several future directions for the study of (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine. One potential direction is the development of new bioorthogonal reagents with improved solubility and stability. Another direction is the further exploration of the compound's potential use in the development of new drugs and therapies. Finally, the compound could be studied in the context of various diseases and conditions to gain a deeper understanding of the underlying mechanisms and potential treatment options.
合成法
The synthesis of (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine involves a multistep process that requires specific reagents and conditions. The synthesis starts with the reaction of 2-allyloxy-3-ethoxy-benzaldehyde with sodium azide to form 2-allyloxy-3-ethoxy-benzyl azide. The azide is then reduced using palladium on carbon to form the corresponding amine. Finally, the amine is reacted with propargyl alcohol and copper (I) iodide to form the final product.
科学的研究の応用
(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine has been studied for its potential use in various research applications. One of the most promising applications is its use as a bioorthogonal reagent in chemical biology. The compound can be used to selectively label biomolecules in living cells, allowing for the visualization and tracking of specific cellular processes. Additionally, the compound has been studied for its potential use in the development of new drugs and therapies.
特性
分子式 |
C14H18N4O2 |
|---|---|
分子量 |
274.32 g/mol |
IUPAC名 |
N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C14H18N4O2/c1-3-8-20-13-11(6-5-7-12(13)19-4-2)9-15-14-16-10-17-18-14/h3,5-7,10H,1,4,8-9H2,2H3,(H2,15,16,17,18) |
InChIキー |
LUZQRCBWQALQMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1OCC=C)CNC2=NC=NN2 |
正規SMILES |
CCOC1=CC=CC(=C1OCC=C)CNC2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283341.png)
![2-(2,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283342.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283343.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B283344.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B283346.png)

![2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide](/img/structure/B283351.png)
![2-[2-bromo-6-methoxy-4-[(2-methylpropylamino)methyl]phenoxy]-N-phenylacetamide](/img/structure/B283352.png)


![N-[4-(allyloxy)-3,5-dichlorobenzyl]-N-propylamine](/img/structure/B283356.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B283357.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B283359.png)
![4-[(3-Chloro-4,5-diethoxybenzyl)amino]benzoic acid](/img/structure/B283364.png)